molecular formula C21H17F3N2O2 B4846702 N-[4-(benzyloxy)phenyl]-N'-[2-(trifluoromethyl)phenyl]urea

N-[4-(benzyloxy)phenyl]-N'-[2-(trifluoromethyl)phenyl]urea

Cat. No. B4846702
M. Wt: 386.4 g/mol
InChI Key: KUPOOEOAGNUVQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(benzyloxy)phenyl]-N'-[2-(trifluoromethyl)phenyl]urea, also known as BPU, is a chemical compound that has been widely studied for its potential applications in scientific research. BPU belongs to the class of urea derivatives and has been shown to exhibit promising biological activity, making it a valuable tool in various research fields.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-N'-[2-(trifluoromethyl)phenyl]urea is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. N-[4-(benzyloxy)phenyl]-N'-[2-(trifluoromethyl)phenyl]urea also appears to disrupt microtubule dynamics, leading to the activation of apoptotic pathways.
Biochemical and Physiological Effects:
N-[4-(benzyloxy)phenyl]-N'-[2-(trifluoromethyl)phenyl]urea has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, N-[4-(benzyloxy)phenyl]-N'-[2-(trifluoromethyl)phenyl]urea has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. N-[4-(benzyloxy)phenyl]-N'-[2-(trifluoromethyl)phenyl]urea has also been shown to have anti-angiogenic effects, inhibiting the formation of new blood vessels.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[4-(benzyloxy)phenyl]-N'-[2-(trifluoromethyl)phenyl]urea in lab experiments is its high purity level, which allows for accurate and reproducible results. Additionally, N-[4-(benzyloxy)phenyl]-N'-[2-(trifluoromethyl)phenyl]urea is relatively easy to synthesize, making it a cost-effective tool for research. However, one limitation of using N-[4-(benzyloxy)phenyl]-N'-[2-(trifluoromethyl)phenyl]urea is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research involving N-[4-(benzyloxy)phenyl]-N'-[2-(trifluoromethyl)phenyl]urea. One area of interest is the development of new analogs of N-[4-(benzyloxy)phenyl]-N'-[2-(trifluoromethyl)phenyl]urea with improved solubility and anti-cancer activity. Additionally, further research is needed to fully understand the mechanism of action of N-[4-(benzyloxy)phenyl]-N'-[2-(trifluoromethyl)phenyl]urea and its potential applications in other areas of scientific research, such as neurodegenerative diseases.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-N'-[2-(trifluoromethyl)phenyl]urea has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its use in cancer research. N-[4-(benzyloxy)phenyl]-N'-[2-(trifluoromethyl)phenyl]urea has been shown to have anti-cancer properties, inhibiting the growth of various cancer cell lines. Additionally, N-[4-(benzyloxy)phenyl]-N'-[2-(trifluoromethyl)phenyl]urea has been shown to be effective in inducing apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

1-(4-phenylmethoxyphenyl)-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O2/c22-21(23,24)18-8-4-5-9-19(18)26-20(27)25-16-10-12-17(13-11-16)28-14-15-6-2-1-3-7-15/h1-13H,14H2,(H2,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUPOOEOAGNUVQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Benzyloxy)phenyl]-3-[2-(trifluoromethyl)phenyl]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.